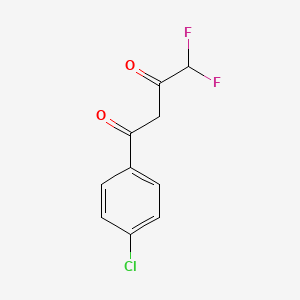
1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione
Overview
Description
1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione, also known as Clodione, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. Clodione is a white crystalline powder that is soluble in organic solvents and has a melting point of 77-78°C. This compound is widely used in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties.
Scientific Research Applications
Antitumor Activity
1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione and its analogues have been evaluated for antitumor activity. A specific compound, 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione, demonstrated significant and broad-spectrum antitumor activity, showing potential against melanoma, colon, non-small lung, and breast cancer cell lines. This compound's activity was compared with known drugs like 5-FU, erlotinib, and gefitinib. Molecular docking studies indicated a similar binding mode to vemurafenib (PLX4032) and erlotinib, highlighting its therapeutic potential (Al-Suwaidan et al., 2015).
Synthesis of Antibacterial Agents
1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, synthesized through a simple method, showed promising antibacterial efficacy against both gram-negative and gram-positive bacteria. This showcases the compound's potential in the development of new antibacterial agents (Sheikh et al., 2009).
Applications in Dye-Sensitized Solar Cells
Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, incorporating 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, have been synthesized and characterized for use in dye-sensitized solar cells. These complexes exhibit intense visible light absorption and improved red-light absorptivity, demonstrating their utility in solar energy conversion (Islam et al., 2006).
Formation of 1,2-Dioxanes
The compound has been used in reactions leading to the formation of 1,2-dioxanes, indicating its reactivity and potential application in organic synthesis and chemical transformations (Nishino et al., 1991).
Synthesis of Halogenated Enolates
Halogenated enolates have been synthesized using aromatic trifluoroacetylated ketones, including 1-aryl 2-chloro-2,4,4,4-tetrafluorobutan-1,3-dione hydrates. These hydrates have been applied to synthesize ketones and alkenes with bromochlorofluoromethyl groups, showing the compound's versatility in organic synthesis (Balaraman et al., 2016).
properties
IUPAC Name |
1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGOZSUUFWNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)
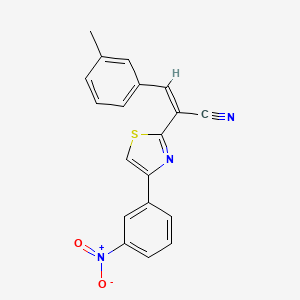
![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)
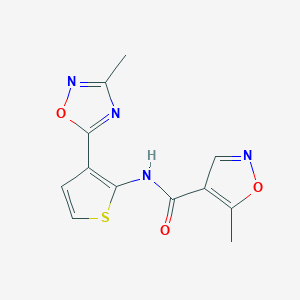
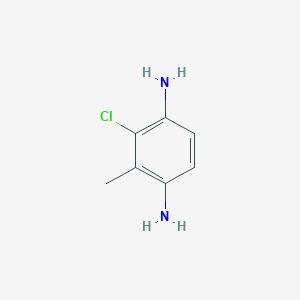
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)
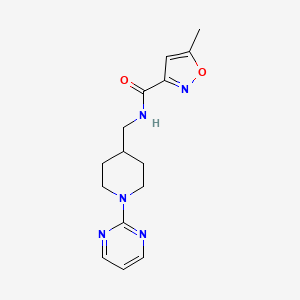
![1-(2,3-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2669906.png)
